molecular formula C8H14ClNO4 B2448048 5-(Methoxycarbonyl)piperidine-2-carboxylic acid hydrochloride CAS No. 2287263-23-2

5-(Methoxycarbonyl)piperidine-2-carboxylic acid hydrochloride

Cat. No.: B2448048
CAS No.: 2287263-23-2
M. Wt: 223.65
InChI Key: ALMNBWQXGTWUDY-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)piperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H13NO4·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

IUPAC Name

5-methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4.ClH/c1-13-8(12)5-2-3-6(7(10)11)9-4-5;/h5-6,9H,2-4H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMNBWQXGTWUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(NC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)piperidine-2-carboxylic acid hydrochloride typically involves the esterification of piperidine-2-carboxylic acid followed by the introduction of a methoxycarbonyl group. The reaction conditions often include the use of methanol and hydrochloric acid as reagents. The process can be summarized as follows:

    Esterification: Piperidine-2-carboxylic acid is reacted with methanol in the presence of a catalyst to form the methyl ester.

    Methoxycarbonylation: The methyl ester is then treated with methoxycarbonyl chloride in the presence of a base to introduce the methoxycarbonyl group.

    Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Esterification and Transesterification

The methoxycarbonyl group undergoes ester exchange under acidic or basic conditions. For example, transesterification with alcohols like ethanol in the presence of catalytic sulfuric acid yields ethyl esters:

5-(Methoxycarbonyl)piperidine-2-carboxylic acid+ROH5-(RO-CO)piperidine-2-carboxylic acid+MeOH\text{5-(Methoxycarbonyl)piperidine-2-carboxylic acid} + \text{ROH} \rightarrow \text{5-(RO-CO)piperidine-2-carboxylic acid} + \text{MeOH}

This reaction is pivotal for modifying solubility or stability in drug design .

Amide Coupling

The carboxylic acid group participates in amide bond formation via activation with coupling agents. A common method involves using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) to generate reactive intermediates. For instance:

5-(Methoxycarbonyl)piperidine-2-carboxylic acid+R-NH25-(Methoxycarbonyl)piperidine-2-carboxamide+H2O\text{5-(Methoxycarbonyl)piperidine-2-carboxylic acid} + \text{R-NH}_2 \rightarrow \text{5-(Methoxycarbonyl)piperidine-2-carboxamide} + \text{H}_2\text{O}

This reaction is widely employed in peptide synthesis and prodrug development .

Decarboxylation

Thermal or acidic conditions induce decarboxylation, removing the carboxylic acid group to form piperidine derivatives:

5-(Methoxycarbonyl)piperidine-2-carboxylic acidΔ5-(Methoxycarbonyl)piperidine+CO2\text{5-(Methoxycarbonyl)piperidine-2-carboxylic acid} \xrightarrow{\Delta} \text{5-(Methoxycarbonyl)piperidine} + \text{CO}_2

Decarboxylation is utilized to simplify molecular frameworks in lead optimization.

Hydrogenolysis

The piperidine ring’s secondary amine can undergo hydrogenolysis under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to cleave C–N bonds, yielding open-chain amines:

5-(Methoxycarbonyl)piperidine-2-carboxylic acid+H2Linear amine derivatives\text{5-(Methoxycarbonyl)piperidine-2-carboxylic acid} + \text{H}_2 \rightarrow \text{Linear amine derivatives}

This pathway is critical for synthesizing bioactive aliphatic amines.

Formation of Heterocyclic Derivatives

Reactions with hydrazines or hydroxylamines enable cyclization into pyrazole or oxazole rings. For example, treatment with phenylhydrazine forms pyrazole derivatives:

5-(Methoxycarbonyl)piperidine-2-carboxylic acid+Ph-NHNH2Pyrazole-fused piperidine\text{5-(Methoxycarbonyl)piperidine-2-carboxylic acid} + \text{Ph-NHNH}_2 \rightarrow \text{Pyrazole-fused piperidine}

Yields for analogous reactions range from 51% to 70% , depending on substituents .

Mechanistic Insights

  • Amide Coupling : EDC·HCl activates the carboxylic acid to an O-acylisourea intermediate, which reacts with amines to form amides .

  • Decarboxylation : Protonation of the carboxylate followed by CO2_2 release via a six-membered transition state.

Scientific Research Applications

Drug Development

5-(Methoxycarbonyl)piperidine-2-carboxylic acid hydrochloride serves as an important scaffold for the synthesis of various pharmaceutical agents. Its piperidine ring structure is prevalent in many bioactive compounds, particularly those targeting neurological disorders and cancer therapies. The compound's ability to form derivatives with enhanced biological activity makes it a focal point for drug design.

Anticancer Research

Research indicates that piperidine derivatives, including those related to this compound, exhibit potential anticancer properties. Studies have shown that modifications to the piperidine structure can lead to compounds that inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Neurological Applications

Compounds containing piperidine structures are known to interact with neurotransmitter receptors, which can be beneficial in developing treatments for neurological conditions such as depression and anxiety disorders. The modulation of serotonin and dopamine receptors by derivatives of this compound has been documented, indicating its potential use in psychopharmacology .

Antimicrobial Properties

Preliminary studies have suggested that derivatives of this compound may possess antimicrobial properties. Investigations into its efficacy against various bacterial strains have shown promising results, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in vitro. Research indicates that it may reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases . This property highlights its potential application in managing conditions such as arthritis and other inflammatory disorders.

Data Summary Table

Application TypeObservations/FindingsReferences
Drug DevelopmentServes as a scaffold for bioactive compounds
Anticancer ResearchExhibits potential to inhibit tumor growth
Neurological ApplicationsModulates neurotransmitter receptors
Antimicrobial PropertiesEffective against certain bacterial strains
Anti-inflammatory EffectsReduces pro-inflammatory cytokines

Case Study 1: Anticancer Activity

A study focused on the synthesis of piperidine derivatives related to this compound demonstrated significant anticancer activity through inhibition of cell proliferation in various cancer cell lines. The derivatives were shown to induce apoptosis and inhibit angiogenesis, suggesting a multifaceted mechanism of action .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays were conducted using human cell lines treated with the compound. Results indicated a marked decrease in levels of inflammatory markers such as IL-6 and TNF-alpha, supporting its potential application in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2-carboxylic acid: A precursor in the synthesis of 5-(Methoxycarbonyl)piperidine-2-carboxylic acid hydrochloride.

    Methoxycarbonyl chloride: Used in the methoxycarbonylation step of the synthesis.

    Piperidine derivatives: Other derivatives of piperidine with similar structural properties.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxycarbonyl group and hydrochloride salt form make it particularly useful in various research and industrial applications.

Biological Activity

5-(Methoxycarbonyl)piperidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data from recent studies and case analyses.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClNO4C_8H_{10}ClNO_4. The compound features a piperidine ring substituted with a methoxycarbonyl group and a carboxylic acid, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, particularly in breast and colon cancers. The half-maximal inhibitory concentration (IC50) values are as follows:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HT-29 (Colon Cancer)15.0

These findings indicate that this compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the methoxycarbonyl group enhances binding affinity to certain enzymes or receptors involved in cellular signaling pathways, leading to altered biological responses.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls, reinforcing the potential use of this compound in treating resistant infections .

Study 2: Anticancer Effects

In another study, the compound was tested on xenograft models of breast cancer. Treatment with this compound resulted in a marked decrease in tumor size and weight compared to untreated controls, suggesting effective in vivo anticancer activity .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-(methoxycarbonyl)piperidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

  • Synthesis Challenges :

  • Intermediate stability: The methoxycarbonyl group may hydrolyze under acidic or basic conditions during synthesis.
  • Byproduct formation: Oxidation of the piperidine ring (e.g., via permanganate-mediated reactions) can lead to undesired side products .
    • Optimization Strategies :
  • Use mild oxidizing agents (e.g., controlled KMnO₄ additions) to minimize over-oxidation .
  • Monitor pH during crystallization to avoid decomposition; adjust HCl concentration to stabilize the hydrochloride salt .
  • Example Data :
Reaction ConditionYield (%)Purity (%)
KMnO₄ (excess)4790
pH-adjusted HCl6295

Q. How can elemental analysis and NMR spectroscopy validate the purity and structure of this compound?

  • Elemental Analysis : Compare experimental vs. calculated C/H/N ratios. For example, a deviation >0.3% indicates impurities (e.g., residual solvents or unreacted intermediates) .
  • NMR Analysis :

  • ¹H NMR : Peaks at δ 3.85 (OCH₃), δ 7.4–8.3 (aromatic protons), and δ 9.8 (COOH) confirm functional groups .
  • ¹³C NMR : A carbonyl signal near δ 170 ppm verifies the methoxycarbonyl group .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for stereochemical determination?

  • Contradiction Analysis :

  • NMR Limitations : Dynamic processes (e.g., ring puckering in piperidine) may obscure stereochemical details.
  • XRD Validation : Single-crystal X-ray diffraction provides definitive stereochemistry but requires high-purity crystals .
    • Methodology :
  • Perform variable-temperature NMR to detect conformational flexibility.
  • Use chiral derivatization agents (e.g., Mosher’s acid) to assign absolute configuration .

Q. What strategies are effective in studying the compound’s stability under physiological conditions for drug discovery?

  • Experimental Design :

  • Hydrolytic Stability : Incubate in phosphate-buffered saline (pH 7.4) at 37°C; monitor degradation via HPLC-MS.
  • Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) to assess photodegradation .
    • Key Findings :
ConditionHalf-life (h)Major Degradation Product
pH 7.4, 37°C48Piperidine-2-carboxylic acid
UV light (254 nm)12Demethoxycarbonyl derivative

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model binding to opioid receptors, leveraging the piperidine scaffold’s similarity to meperidine .
  • MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability .
    • Key Insights :
  • The methoxycarbonyl group enhances hydrogen bonding with catalytic residues (e.g., Tyr148 in μ-opioid receptors) .

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